molecular formula C18H30N4O4 B12803460 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid CAS No. 51732-78-6

3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid

Cat. No.: B12803460
CAS No.: 51732-78-6
M. Wt: 366.5 g/mol
InChI Key: SEQMESIUOMRVRP-UHFFFAOYSA-N
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Description

Terephthalic acid compound with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine (1:1) is a chemical compound that combines terephthalic acid with a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of terephthalic acid compound with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine typically involves the reaction of terephthalic acid with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine in a 1:1 molar ratio. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the amine groups to more reduced forms such as amines or amides.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine ring or the terephthalic acid moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or amides. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.

Biology

In biological research, the compound can be used as a ligand for binding studies with proteins and other biomolecules. Its ability to form stable complexes makes it useful in studying molecular interactions.

Medicine

In medicine, the compound has potential applications as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.

Industry

In the industrial sector, the compound is used in the production of advanced materials such as coatings, adhesives, and composites. Its unique properties make it suitable for enhancing the performance of these materials .

Mechanism of Action

The mechanism of action of terephthalic acid compound with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine involves its ability to form stable complexes with various molecules. The piperazine ring and the amine groups can interact with different molecular targets, leading to the formation of hydrogen bonds, ionic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of terephthalic acid compound with 3-(4-(3-aminopropyl)-1-piperazinyl)propylamine lies in its combination of terephthalic acid and piperazine derivative. This combination provides a unique set of properties, such as enhanced stability, specific binding capabilities, and versatility in various applications. Its ability to form stable complexes with a wide range of molecules makes it particularly valuable in scientific research and industrial applications .

Properties

CAS No.

51732-78-6

Molecular Formula

C18H30N4O4

Molecular Weight

366.5 g/mol

IUPAC Name

3-[4-(3-aminopropyl)piperazin-1-yl]propan-1-amine;terephthalic acid

InChI

InChI=1S/C10H24N4.C8H6O4/c11-3-1-5-13-7-9-14(10-8-13)6-2-4-12;9-7(10)5-1-2-6(4-3-5)8(11)12/h1-12H2;1-4H,(H,9,10)(H,11,12)

InChI Key

SEQMESIUOMRVRP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN)CCCN.C1=CC(=CC=C1C(=O)O)C(=O)O

Origin of Product

United States

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